Erythromycin B

Acid stability Antibacterial activity Macrolide degradation

Erythromycin B is the indispensable acid‑stable macrolide comparator for forced degradation studies, HPLC impurity profiling, and SAR investigations of the C12 hydroxyl group. Unlike erythromycin A, which degrades rapidly in gastric conditions, erythromycin B retains structural integrity and antibacterial activity, providing a reliable benchmark for formulation stability, prodrug development, and regulatory method validation. Procure this reference standard with full characterization data for ANDA/DMF submissions and QC applications.

Molecular Formula C37H67NO12
Molecular Weight 717.9 g/mol
CAS No. 527-75-3
Cat. No. B194142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin B
CAS527-75-3
Synonyms12-deoxyerythromycin A
berythromycin
berythromycin, (8S)-isomer
erythromycin B
Molecular FormulaC37H67NO12
Molecular Weight717.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
InChIInChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1
InChIKeyIDRYSCOQVVUBIJ-PPGFLMPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Erythromycin B (CAS 527-75-3) for Analytical Reference Standards and Pharmaceutical R&D


Erythromycin B (CAS 527-75-3), also known as 12-deoxyerythromycin A, is a naturally occurring macrolide antibiotic co-metabolite produced during the fermentation of Saccharopolyspora erythraea [1]. It is a minor component in commercial erythromycin, with pharmacopoeial specifications typically limiting its content to a maximum of 5.0% (anhydrous substance) [2]. Erythromycin B shares the core 14-membered lactone ring structure with erythromycin A but lacks the hydroxyl group at the C12 position, a single structural modification that confers distinct chemical and biological properties .

Why Erythromycin B Cannot Be Substituted with Erythromycin A in Analytical Method Validation or Acid-Stability Research


Erythromycin B cannot be generically substituted with erythromycin A in analytical, pharmaceutical development, or mechanistic research contexts due to its fundamentally different acid stability profile. Erythromycin A undergoes rapid acid-catalyzed degradation in the stomach, a major limitation for oral administration, whereas erythromycin B substantially retains its structural integrity and antibacterial activity under identical acidic conditions [1]. This difference is rooted in the absence of the C12 hydroxyl group, which alters the degradation pathway and kinetics. Consequently, substituting erythromycin A for B in forced degradation studies, impurity profiling, or prodrug development would yield misleading data on stability and formulation performance [2].

Erythromycin B (527-75-3): Quantified Differentiation from Erythromycin A and Clarithromycin


Superior Acid Stability: Erythromycin B Retains Antibacterial Activity Post-Acid Exposure Unlike Erythromycin A

Erythromycin B demonstrates markedly superior retention of antibacterial activity following acid exposure compared to erythromycin A. After acid treatment designed to simulate gastric conditions, erythromycin B substantially retains its antibacterial activity, whereas erythromycin A loses activity completely [1]. This functional outcome correlates with the structural stability observed in NMR kinetic studies, where erythromycin B and clarithromycin degrade by loss of the cladinose sugar ring with similar rates of reaction, both being far more stable than erythromycin A [1].

Acid stability Antibacterial activity Macrolide degradation

Erythromycin B 2'-Ethyl Succinate Prodrug Degrades 40× Slower than Erythromycin A Ester Under Acidic Conditions

In a comparative study of pediatric prodrug candidates, the 2'-ethyl succinate ester of erythromycin B exhibited dramatically enhanced acid stability relative to the corresponding erythromycin A ester. Esterification does not protect either drug against acid-catalyzed degradation in solution; however, erythromycin B 2'-ethyl succinate degrades nearly 40 times more slowly than the erythromycin A 2'-ethyl succinate ester [1]. Meanwhile, the rates of base-catalyzed hydrolysis under conditions mimicking the bloodstream are similar for the two pro-drugs, indicating that the B variant offers improved gastric stability without compromising systemic activation [1].

Prodrug stability Pediatric formulation Acid-catalyzed degradation

Erythromycin B Exhibits Broad-Spectrum Antibacterial Activity Slightly Less Potent Than Erythromycin A

Erythromycin B displays antibacterial activity against a range of Gram-positive and limited Gram-negative bacteria that is similar to, though slightly less potent than, erythromycin A [1]. The MIC values for erythromycin B against susceptible strains fall within a comparable range to erythromycin A, with the activity described as 'similar' across multiple studies [1]. The spectrum of activity is confined primarily to Gram-positive organisms, consistent with the class-level profile of 14-membered macrolides [2]. Unlike erythromycin A, which has been extensively optimized through semi-synthetic derivatization for clinical use, erythromycin B remains primarily a research tool and reference standard .

Antibacterial activity MIC Gram-positive bacteria

Pharmacopoeial Reference Standard for Erythromycin Impurity Profiling and Method Validation

Erythromycin B is officially designated as a reference standard in major pharmacopoeias (USP and EP) for the identification, purity assessment, and quantification of related substances in erythromycin drug substances and finished products [1]. Regulatory specifications mandate that the sum of erythromycins A, B, and C must be between 93.0% and 102.0% (anhydrous substance), with erythromycin B content individually limited to a maximum of 5.0% [2]. Erythromycin B reference standards are supplied with detailed characterization data compliant with regulatory guidelines and are specifically intended for analytical method development, method validation (AMV), Quality Control (QC) applications, and ANDA/DMF submissions [3].

Pharmaceutical analysis Impurity profiling Method validation

Primary Application Scenarios for Erythromycin B (CAS 527-75-3) in Pharmaceutical and Academic Research


Forced Degradation Studies and Acid-Stability Profiling of Macrolide Antibiotics

Erythromycin B serves as an acid-stable comparator in forced degradation studies designed to evaluate the gastric stability of erythromycin-based formulations. Because erythromycin B substantially retains antibacterial activity after acid exposure, whereas erythromycin A loses activity completely [1], it provides a critical benchmark for assessing whether formulation strategies successfully mitigate acid-catalyzed degradation. This application is directly supported by NMR kinetic studies demonstrating the superior acid stability of erythromycin B relative to erythromycin A [1].

Analytical Method Development and Pharmaceutical Impurity Profiling for ANDA/DMF Submissions

Erythromycin B is an essential reference standard for the development and validation of HPLC methods used to quantify related substances in erythromycin active pharmaceutical ingredients (APIs) and finished dosage forms. Regulatory monographs (USP, EP, BP) require the separation and quantification of erythromycin B as a specified impurity with a maximum allowable content of 5.0% [2]. The compound is supplied with full characterization data compliant with regulatory guidelines and is intended for use in analytical method validation (AMV), Quality Control (QC), and ANDA/DMF submissions [3].

Structure-Activity Relationship (SAR) Studies of 14-Membered Macrolides

Erythromycin B enables precise SAR investigations into the functional role of the C12 hydroxyl group in macrolide antibiotics. The compound shares the core erythromycin scaffold but lacks only the C12 hydroxyl present in erythromycin A, allowing researchers to isolate the contribution of this single structural feature to acid stability, antibacterial potency, and ribosomal binding [1]. Its similar but slightly lower antibacterial activity compared to erythromycin A provides a quantitative baseline for evaluating synthetic modifications at the C12 position [4].

Acid-Stable Prodrug and Pediatric Formulation Development

Erythromycin B is a strategic starting scaffold for developing acid-stable prodrugs intended for oral administration, particularly in pediatric populations. The 2'-ethyl succinate ester of erythromycin B degrades nearly 40 times more slowly under acidic conditions than the corresponding erythromycin A ester, while maintaining similar rates of base-catalyzed hydrolysis under physiological conditions [5]. This differential stability profile makes erythromycin B derivatives attractive candidates for taste-masked, gastric-stable oral suspensions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.